

Predictive ADME Profiling of Piperazine Derivatives: A Technical Guide

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Compound of Interest

Compound Name:	1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine
CAS No.:	202991-78-4
Cat. No.:	B1516930

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The Piperazine Privilege in Drug Design

The piperazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core linker in blockbuster drugs ranging from antipsychotics (e.g., Aripiprazole) to antifungals (e.g., Itraconazole). Its ubiquity stems from its ability to modulate physicochemical properties—specifically solubility and lipophilicity—while providing a semi-rigid conformation that directs substituents into specific receptor pockets.

However, the piperazine ring introduces specific ADME challenges:

- Ionization: The two nitrogen atoms (,) mean the molecule is often dicationic or monocationic at physiological pH, heavily influencing membrane permeability and Blood-Brain Barrier (BBB) crossing.

- **Metabolic Liability:** The ring itself is a hotspot for oxidative metabolism (N-oxidation, ring hydroxylation).

This guide details the in silico protocols to predict and optimize these properties.

Computational Workflow & Methodology

To ensure scientific integrity, ADME predictions must follow a validated workflow. Randomly submitting SMILES strings to servers without pre-processing leads to erroneous ionization states and conformational artifacts.

Validated Prediction Protocol

Step 1: Ligand Preparation

- **Protonation State:** Generate the major microspecies at pH 7.4. For piperazines, the N4 nitrogen is often basic. Use tools like Epik (Schrödinger) or Chemaxon to determine the dominant tautomer/protomer.
- **Geometry Optimization:** Minimize energy using DFT (Density Functional Theory) at the B3LYP/6-31G* level to obtain accurate electronic descriptors (HOMO/LUMO), which correlate with metabolic stability.

Step 2: Descriptor Calculation

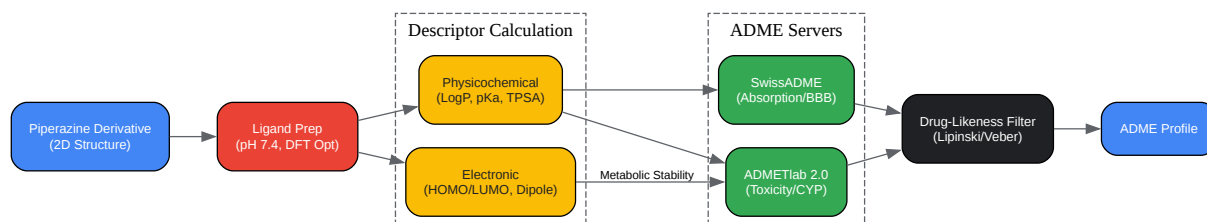
- **Topological:** TPSA (Topological Polar Surface Area), Rotatable Bonds.[\[1\]](#)
- **Physicochemical:** LogP (Lipophilicity), LogS (Solubility).[\[1\]](#)

Step 3: Server-Based Profiling

- **SwissADME:** Best for Lipinski/Veber compliance and BOILED-Egg (BBB prediction).
- **ADMETlab 2.0:** Superior for quantitative toxicity models (hERG, Ames) and CYP isoform profiling.
- **pkCSM:** Uses graph-based signatures for specific transporter interactions (P-gp).

Workflow Visualization

The following diagram outlines the logical flow from structure to validated ADME profile.



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Caption: Logical workflow for in silico ADME profiling, ensuring ionization correction and multi-platform validation.

Deep Dive: Predicted Properties of Piperazine Derivatives

Absorption & Permeability

Piperazine derivatives generally exhibit excellent bioavailability if the N-substituents are balanced.

- Caco-2 Permeability: High permeability (cm/s) is predicted for derivatives with LogP 2.0–4.0 and $\text{TPSA} < 140 \text{ \AA}^2$.
- P-glycoprotein (P-gp): Piperazines with bulky hydrophobic groups (e.g., benzhydryl) are often predicted as P-gp substrates, potentially limiting CNS exposure despite high lipophilicity.

Critical Insight: The protonated nitrogen increases solubility (LogS) but decreases passive diffusion. In silico models often overestimate absorption if they treat the molecule as neutral.

Always check the LogD7.4 (distribution coefficient at pH 7.4) rather than just LogP.

Distribution (The BBB Challenge)

For CNS-active piperazines (antidepressants, anxiolytics), crossing the Blood-Brain Barrier is non-negotiable.

- LogBB: A LogBB > 0.3 indicates high brain penetration.
- The "BOILED-Egg" Model: Piperazine derivatives falling within the yellow yolk of the SwissADME plot generally have high probability of BBB permeation.
- Protein Binding (PPB): Many aryl-piperazines show high Plasma Protein Binding (>90%), which restricts the free fraction available for the target.

Metabolism (CYP450 Profiling)

The piperazine ring is metabolically active.

- CYP2D6: Piperazine derivatives with a basic nitrogen and an aromatic ring 5-7 Å away are classic CYP2D6 substrates/inhibitors. This is a major interaction risk.
- CYP3A4: N-dealkylation is the primary predicted metabolic route.
- FMO (Flavin-containing Monooxygenase): Often overlooked, FMOs can N-oxidize the piperazine ring, creating polar metabolites that are rapidly excreted.

Toxicity (Safety)

- hERG Inhibition: A critical safety endpoint. Piperazines with long linkers connecting to an aromatic tail often fit the hERG pharmacophore, leading to QT prolongation risk.
 - Rule of Thumb: If predicted LogP > 5 and Molecular Weight > 450, hERG risk increases significantly.
- Ames Mutagenicity: Generally, the piperazine core is non-mutagenic. However, nitro-substituted arylpiperazines often flag positive in in silico Ames tests.

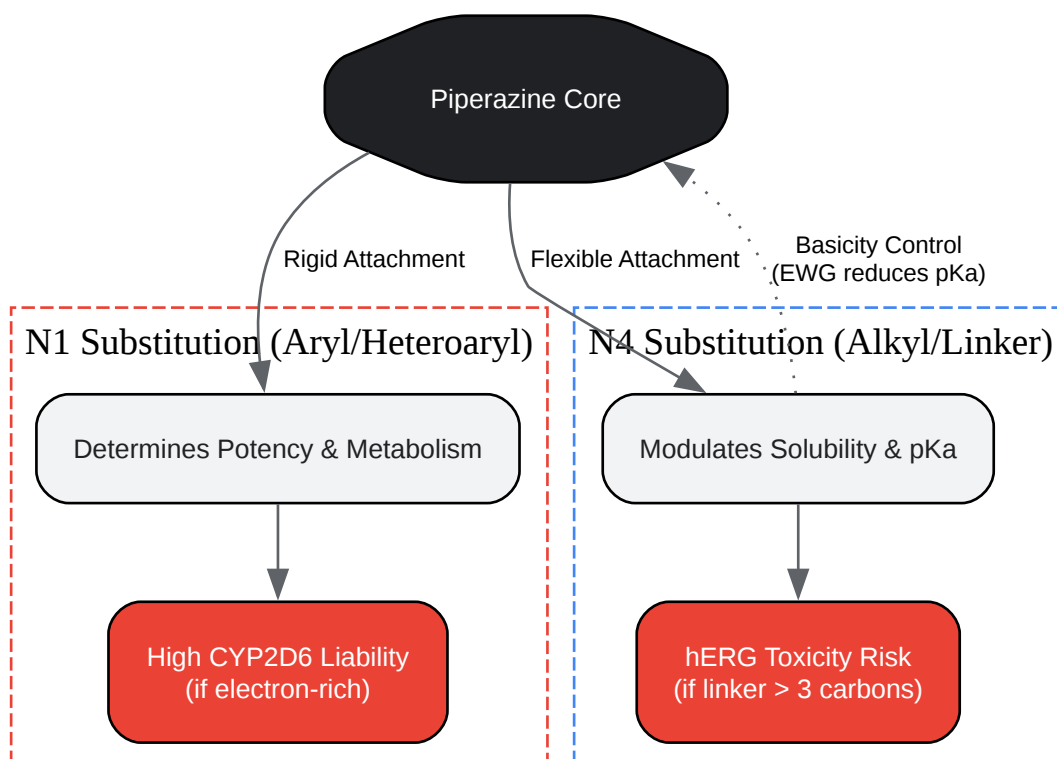
Quantitative Data Summary

The following table summarizes typical predicted ranges for "drug-like" piperazine derivatives based on successful lead compounds (e.g., Vortioxetine, Cetirizine).

Property	Descriptor	Optimal Range	Piperazine Specificity
Lipophilicity	LogP (Consensus)	2.5 – 4.5	N-alkylation increases LogP; N-acylation lowers it.
Solubility	LogS (ESOL)	-4.0 to -2.0	Protonated N4 improves aqueous solubility significantly.
Polarity	TPSA	40 – 90 Å ²	Ring nitrogens contribute ~6.5 Å ² each (tertiary).
Absorption	HIA (Human Intestinal Abs)	> 90%	High, unless MW > 500 or P-gp efflux is active.
CNS Access	LogBB	> 0.1	Requires careful balance of basicity (pKa < 8.5 preferred).
Toxicity	hERG pIC50	< 5.0 (Safe)	Avoid flexible linkers > 3 carbons to reduce hERG binding.

Structure-Activity Relationship (SAR) Logic

Understanding how structural modifications shift these predicted properties is key to optimization.



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Caption: SAR decision tree showing how N1/N4 modifications impact ADME/Tox risks.

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